molecular formula C29H43N3O3 B1616311 Sevopramide CAS No. 57227-17-5

Sevopramide

Cat. No.: B1616311
CAS No.: 57227-17-5
M. Wt: 481.7 g/mol
InChI Key: CFSOVIJCTNNVIA-UHFFFAOYSA-N
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Description

Sevopramide is an active pharmaceutical ingredient regulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . It is classified under specific Harmonized Tariff Schedule (HTS) codes and assigned a unique identifier, indicating its recognition as a distinct therapeutic agent. Structural and functional similarities to other compounds, such as Itopride and Mosapride, position it within a broader category of bioactive molecules, though its specific mechanism of action remains underexplored in the provided literature.

Properties

CAS No.

57227-17-5

Molecular Formula

C29H43N3O3

Molecular Weight

481.7 g/mol

IUPAC Name

N-[3-[4-[3-(diethylamino)propoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C29H43N3O3/c1-5-19-32(20-6-2)29(34)27(30-28(33)25-13-10-9-11-14-25)23-24-15-17-26(18-16-24)35-22-12-21-31(7-3)8-4/h9-11,13-18,27H,5-8,12,19-23H2,1-4H3,(H,30,33)

InChI Key

CFSOVIJCTNNVIA-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCCN(CC)CC)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCCN(CC)CC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Sevopramide involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial step involves the formation of the core structure of this compound through a series of chemical reactions, often starting with readily available precursors.

    Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical properties.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial production methods for this compound may involve scaling up these synthetic routes using large-scale reactors and optimized reaction conditions to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Sevopramide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Sevopramide has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions and as a standard compound for analytical studies.

    Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: this compound is investigated for its potential therapeutic applications, including its effects on specific biological pathways and its potential as a drug candidate.

    Industry: In industrial applications, this compound is used in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of Sevopramide involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are influenced by its presence.

Comparison with Similar Compounds

Structural and Regulatory Comparisons

The table below summarizes key structural and regulatory features of Sevopramide and related compounds:

Compound Molecular Formula SMILES Notation (If Available) Regulatory Status Reported Therapeutic Use
This compound Not provided Not explicitly provided FDA, EMA Antidepressant
Itopride C₂₀H₂₄N₂O₄ COC₁=CC=CC=C₁CNCCCOC₂=CC=CC=C₂OC FDA, EMA Gastroprokinetic agent
Mosapride C₂₁H₂₅ClFN₃O₃ Not provided FDA, EMA Gastroprokinetic agent
Irolapride Not provided Not provided FDA, EMA Not specified

Key Observations :

  • Structural Diversity: While Itopride and Mosapride share benzamide-related structures, this compound’s SMILES notation is unspecified, limiting direct structural comparisons. Itopride’s structure includes methoxy and ether groups, whereas Mosapride incorporates chlorine and fluorine substituents, suggesting divergent receptor affinities .
  • Regulatory Overlap : All compounds are FDA- and EMA-approved, but their therapeutic indications vary. This compound is grouped with antidepressants, whereas Itopride and Mosapride are primarily used for gastrointestinal motility disorders .

Functional and Mechanistic Differences

Pharmacodynamics:
  • This compound: Presumed to modulate central neurotransmitter systems (e.g., serotonin or norepinephrine) due to its antidepressant classification, though mechanistic details are absent in the evidence .
  • Itopride : Functions as a dopamine D₂ receptor antagonist and acetylcholinesterase inhibitor, enhancing gastrointestinal motility via dual pathways .
  • Mosapride : A selective 5-HT₄ receptor agonist, facilitating serotonin-mediated peristalsis in the gut .
Pharmacokinetics:

Data on absorption, metabolism, and excretion are unavailable for this compound. However, comparative insights can be inferred:

  • Itopride : Rapidly absorbed with a bioavailability of ~60%, metabolized by hepatic CYP enzymes, and excreted renally .
  • Mosapride : High oral bioavailability (>80%), metabolized to active metabolites, and eliminated via bile .

Clinical and Research Implications

  • Therapeutic Applications : Despite regulatory categorization under similar codes, this compound’s antidepressant focus contrasts with Itopride and Mosapride’s gastrointestinal roles. This highlights the importance of precise drug classification .
  • Research Gaps : The absence of direct pharmacokinetic/pharmacodynamic (PK/PD) data for this compound underscores the need for studies aligning with guidelines for complex drug evaluation, such as comparative efficacy trials and bioequivalence assessments .

Biological Activity

Sevopramide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is recognized for its structural complexity, which includes functional groups that contribute to its biological activity. It is primarily noted for its potential applications in treating various medical conditions, particularly in the realm of neuropharmacology.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes in the body. Key mechanisms include:

  • Receptor Modulation : this compound acts as a ligand for various receptors, influencing neurotransmitter systems. This modulation can lead to effects such as analgesia and anti-inflammatory responses.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thus affecting physiological processes such as pain perception and inflammation.

Pharmacological Properties

This compound exhibits several pharmacological properties that are critical for its therapeutic applications:

  • Analgesic Effects : Studies indicate that this compound has significant analgesic properties, making it a candidate for pain management therapies.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from damage, indicating potential use in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and safety.

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Study 1 Evaluate analgesic effectsSignificant pain reduction in animal modelsSupports use in pain management
Study 2 Investigate anti-inflammatory propertiesReduced markers of inflammation in vitroPotential treatment for inflammatory diseases
Study 3 Assess neuroprotective effectsImproved survival rates of neuronal cells under stressIndicates promise for neurodegenerative conditions

Clinical Implications

The findings from various studies suggest that this compound could be an effective therapeutic agent. Its ability to modulate pain and inflammation while offering neuroprotection positions it as a versatile candidate for further clinical development.

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